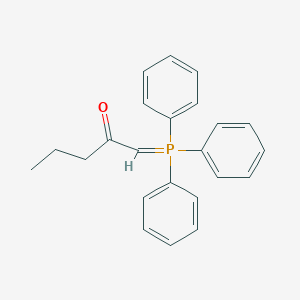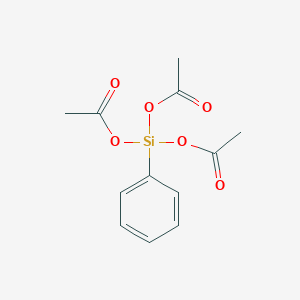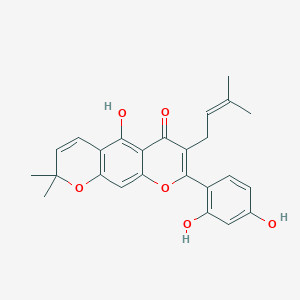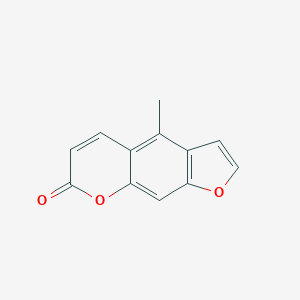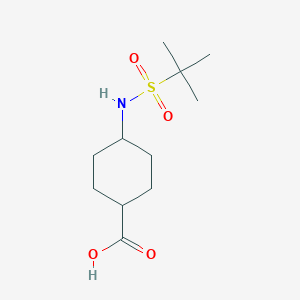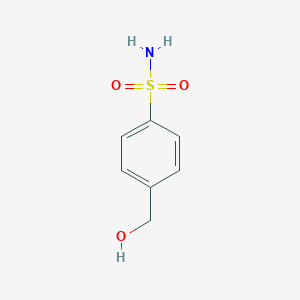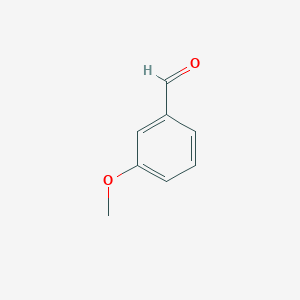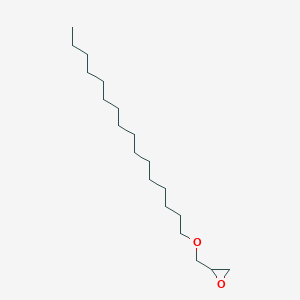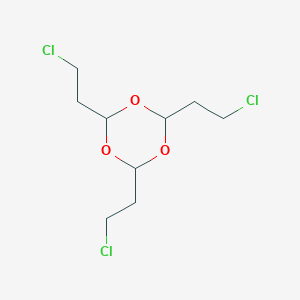
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, commonly known as TCT, is a cyclic trioxide compound that has been widely studied for its potential as an antitumor agent. TCT has a unique structure that allows it to selectively target cancer cells and induce apoptosis, or programmed cell death. In
Mécanisme D'action
The mechanism of action of TCT is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are enzymes that play a key role in apoptosis. TCT has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
Effets Biochimiques Et Physiologiques
TCT has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. TCT has also been shown to induce oxidative stress and DNA damage, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TCT as an experimental tool is its selectivity for cancer cells, which allows for more targeted and specific experiments. However, TCT can be difficult to synthesize and purify, which can limit its availability for research. Additionally, TCT has been shown to have some toxicity to normal cells at high concentrations, which can complicate experiments.
Orientations Futures
Future research on TCT could focus on improving the synthesis and purification methods to increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of TCT and its potential as a cancer therapy. Other potential areas of research could include the development of TCT analogs with improved efficacy and selectivity, as well as the investigation of TCT as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane is a promising compound with potential as an antitumor agent. Its unique structure and selective targeting of cancer cells make it an attractive experimental tool for cancer research. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy, as well as to explore other potential applications for this compound.
Méthodes De Synthèse
The synthesis of TCT involves the reaction of trichloroacetaldehyde with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then treated with thionyl chloride to form TCT. The yield of TCT can be improved by using a higher concentration of hydrogen peroxide and a lower reaction temperature.
Applications De Recherche Scientifique
TCT has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that TCT can induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. TCT has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
15678-07-6 |
|---|---|
Nom du produit |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
Formule moléculaire |
C9H15Cl3O3 |
Poids moléculaire |
277.6 g/mol |
Nom IUPAC |
2,4,6-tris(2-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c10-4-1-7-13-8(2-5-11)15-9(14-7)3-6-12/h7-9H,1-6H2 |
Clé InChI |
UKIMZHHRUPEHRT-UHFFFAOYSA-N |
SMILES |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
SMILES canonique |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
Autres numéros CAS |
15678-07-6 |
Synonymes |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



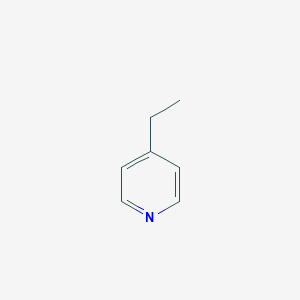
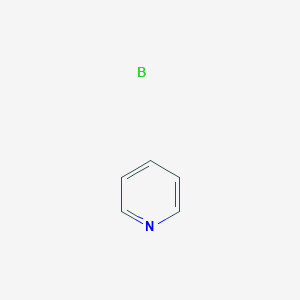
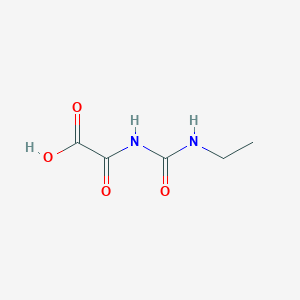

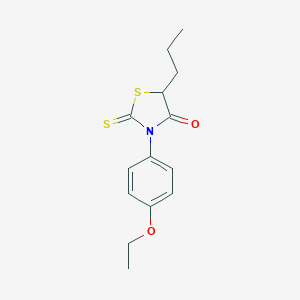
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
